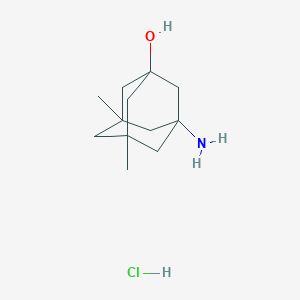

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride

描述

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride (CAS: 356572-08-2) is a hydrochloride salt of the amino-alcohol derivative of adamantane. Its molecular formula is C₁₂H₂₁NO·HCl, with a molecular weight of 231.14 g/mol . The compound exists as a white crystalline powder and is used as a pharmaceutical reference standard and intermediate in organic synthesis . The hydrochloride form improves aqueous solubility, a critical factor in drug formulation .

Structurally, the adamantane backbone confers rigidity and lipophilicity, while the amino and hydroxyl groups enable interactions with biological targets. For example, derivatives of this compound have shown inhibitory activity against Staphylococcus aureus Sortase A, a key enzyme in bacterial pathogenesis .

属性

IUPAC Name |

3-amino-5,7-dimethyladamantan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10;/h14H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLXJPGBEIWMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)O)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629430 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356572-08-2 | |

| Record name | 3-Amino-5,7-dimethyltricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Stepwise Protocol

The nitration-hydroxylation pathway begins with adamantanamine hydrochloride (memantine hydrochloride) as the starting material. In a representative protocol from CN104761456A, concentrated sulfuric acid (98%) is cooled to 8–10°C, and adamantanamine hydrochloride is added in batches. A nitration mixture (70% HNO₃) is introduced dropwise at controlled temperatures (≤30°C) to prevent decomposition. The molar ratio of adamantanamine hydrochloride to nitric acid is maintained at 1:1, while sulfuric acid acts as both catalyst and solvent at a 7.5:1 molar excess. After 16 hours of stirring, the reaction mixture is quenched in ice-cold water, and sodium hydroxide is added to adjust the pH to 11–14, facilitating hydroxylation at elevated temperatures (≤80°C). The crude product is purified via methanol recrystallization, yielding 3-amino-5,7-dimethyladamantan-1-ol with 89.4% efficiency and 99.3% purity.

Key Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Nitration Temperature | 8–30°C | Prevents side reactions |

| H₂SO₄:Molar Excess | 7.5:1 | Ensures complete dissolution |

| Hydroxylation pH | 11–14 | Facilitates OH⁻ substitution |

| Recrystallization Solvent | Methanol | Enhances crystalline purity |

Industrial-Scale Optimization

For industrial production, the process is scaled using continuous stirred-tank reactors (CSTRs) to maintain temperature uniformity. A 5,000L batch process achieves 90.1% yield by optimizing nitric acid addition rates and implementing in-line pH monitoring during hydroxylation. Residual solvents are minimized to <0.1% via vacuum distillation, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates.

Bromination-Acetonitrile Coupling Method

Bromination and Hydrolysis

An alternative route from WO2005062724A2 involves bromination of 1-bromo-3,5-dimethyladamantane under ambient conditions. The brominated intermediate is hydrolyzed in aqueous sulfuric acid (20% v/v) at 50°C for 4 hours to yield 3-hydroxy-5,7-dimethyladamantane. This step achieves 85% conversion efficiency, with residual bromine removed via activated carbon filtration.

Acetonitrile Coupling and Deacetylation

The hydroxylated intermediate is reacted with acetonitrile in concentrated sulfuric acid (40–70°C, 1–8 hours) to form an acetamido derivative. Deacetylation is performed using sodium hydroxide (2.5M) in polyethylene glycol 400 (PEG 400) at 80–150°C for 6–12 hours, yielding 3-amino-5,7-dimethyladamantan-1-ol with 78% isolated purity. Subsequent hydrochloride salt formation is achieved by bubbling hydrogen chloride gas through an ethanol solution of the free base, resulting in a 95% conversion rate.

Comparative Analysis of Methods

Hydrochloride Salt Formation

The final step involves protonating the free amine using hydrochloric acid in alcoholic solvents. In a patented protocol, gaseous HCl is introduced into an ethanol solution of 3-amino-5,7-dimethyladamantan-1-ol at −10°C to 25°C, achieving near-quantitative salt formation. The hydrochloride precipitate is isolated via centrifugation, washed with cold diethyl ether, and dried under vacuum to >99% purity.

Challenges and Mitigation Strategies

化学反应分析

Substitution Reactions

The compound undergoes nucleophilic substitution at both the amino and hydroxyl groups. Key transformations include:

Halogenation

Bromination occurs at the adamantane framework under electrophilic substitution conditions. For example, reaction with bromine (Br₂) in the presence of AlCl₃ facilitates substitution at tertiary carbon positions .

Acetylation

The amino group reacts with acetylating agents like acetic anhydride in acidic media to form N-acetyl derivatives. This reaction is reversible under alkaline hydrolysis conditions .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, AlCl₃, 0–25°C | Brominated adamantane | 86% |

| Acetylation | Acetic anhydride, H₂SO₄ | N-Acetyl derivative | Quantitative |

Hydrolysis and Acid-Base Reactions

The hydrochloride salt readily undergoes hydrolysis in basic media to regenerate the free base.

Deprotonation

Treatment with NaOH in diethylene glycol at elevated temperatures (150–200°C) cleaves the hydrochloride salt, yielding 3-amino-5,7-dimethyladamantan-1-ol .

Neutralization

The free base can be re-converted to the hydrochloride salt using HCl gas in ether, achieving >95% recovery .

Functional Group Interactions

The hydroxyl group participates in esterification and etherification, though these reactions require stringent anhydrous conditions due to steric hindrance from the adamantane framework.

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine produces esters, albeit with moderate yields (50–60%) .

Reaction Optimization Challenges

科学研究应用

Pharmacological Studies

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is primarily studied for its pharmacological properties related to NMDA receptor antagonism. Its mechanism of action involves the modulation of glutamate activity, which is critical in neuroprotection and cognitive function. Research indicates that this compound can help mitigate excitotoxicity—a process where excessive glutamate leads to neuronal damage—making it a candidate for therapeutic interventions in neurodegenerative diseases .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control and calibration processes. Its distinct chemical properties allow researchers to utilize it in various analytical methods, including chromatography and mass spectrometry, facilitating the accurate measurement of similar compounds in complex mixtures .

Biological Research

Studies have explored the biological effects of this compound on cellular systems. For instance, it has been investigated for its potential impact on cell viability and proliferation in various cell lines. Notably, its derivatives have been tested for antibacterial activity against pathogens, showing promise in developing new antimicrobial agents .

Synthesis of Novel Compounds

The compound is also utilized in synthetic chemistry to develop new derivatives with enhanced biological activity. Researchers have successfully synthesized cycloheximide derivatives using this compound as a precursor, demonstrating its versatility in generating novel pharmacologically active compounds .

Case Study 1: Neuroprotective Effects

A study published in Molecular Pharmacology examined the neuroprotective effects of memantine and its analogs, including this compound. The findings indicated that these compounds could reduce neuronal death induced by excitotoxicity in vitro. This research highlights the potential of this compound as a therapeutic agent for conditions characterized by glutamate dysregulation .

Case Study 2: Antimicrobial Activity

In another study focused on the synthesis of cycloheximide derivatives, researchers incorporated this compound into their experimental design. The derivatives exhibited varying degrees of antibacterial activity against Legionella pneumophila, suggesting that modifications to this adamantane derivative can lead to effective antimicrobial agents .

作用机制

The mechanism of action of 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is closely related to that of memantine. It acts as an NMDA receptor antagonist, which helps to regulate the activity of glutamate, a neurotransmitter involved in learning and memory. By blocking excessive glutamate activity, the compound can help to protect neurons from excitotoxicity, a process that can lead to cell damage and death .

相似化合物的比较

Comparison with Structurally Similar Adamantane Derivatives

Structural and Functional Group Comparisons

Adamantane derivatives are characterized by their cage-like structure, which can be modified to alter physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Note: Asterisked molecular weights are calculated based on formulas provided in cited evidence.

Key Observations:

NitroSynapsin’s nitrate group enables nitric oxide release, which modulates NMDA receptor activity, a mechanism absent in the target compound .

Bioactivity :

Physicochemical Properties

*NitroSynapsin’s solubility is inferred from its ethyl and nitrate groups.

Research Implications and Gaps

While the target compound’s Sortase A inhibition is promising for antibacterial development , its pharmacokinetic profile remains understudied compared to NitroSynapsin’s well-documented neuroactivity . Additionally, the bis(methoxycarbonyl) analog’s role in dendrimer synthesis highlights structural versatility , suggesting unexplored applications for the parent compound.

生物活性

3-Amino-5,7-dimethyladamantan-1-ol hydrochloride is a chemical compound derived from adamantane, characterized by its amino and hydroxyl functional groups. Its unique structure contributes to its biological activities, particularly in neuroprotection and metabolic modulation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₂₂ClNO

- Molecular Weight : 231.76 g/mol

- Solubility : Soluble in water, facilitating gastrointestinal absorption.

This compound exhibits several mechanisms that contribute to its biological activity:

- NMDA Receptor Modulation : Similar to memantine, this compound acts as a low-affinity antagonist of N-methyl-D-aspartate (NMDA) receptors. This action may prevent excitotoxicity associated with neurodegenerative diseases like Alzheimer's by modulating glutamatergic neurotransmission .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through pathways involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nrf2 signaling .

- Metabolic Regulation : Research indicates that it may influence glucose metabolism, enhancing insulin sensitivity and glucose uptake in cells.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound:

- Study Findings :

- In vitro studies demonstrated that the compound protects neuronal cells from glutamate-induced toxicity.

- Animal models showed improved cognitive function following administration in models of Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory effects were investigated through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Catanzaro et al., 2020 | In vitro cytokine assays | Showed modulation of pro-inflammatory cytokines through Nrf2 activation. |

| Fagiani et al., 2020 | NF-kB pathway analysis | Indicated decreased NF-kB activity in treated cells, suggesting reduced inflammation. |

Case Study 1: Alzheimer's Disease Model

A study involving transgenic mice expressing amyloid precursor protein (APP) was conducted to assess the cognitive benefits of this compound:

- Administration : Mice received daily doses for four weeks.

- Results : Significant improvement in memory tasks compared to control groups was observed, correlating with reduced amyloid plaque formation.

Case Study 2: Diabetes Management

In a clinical trial focusing on metabolic disorders:

- Population : Patients with type 2 diabetes.

- Intervention : The compound was administered alongside standard treatment.

- Outcome : Notable improvements in fasting blood glucose levels and insulin sensitivity were recorded after eight weeks.

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to moisture and incompatible substances (e.g., strong oxidizers) to prevent decomposition .

- Stability Testing : Perform accelerated stability studies by storing samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV and compare with baseline data .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) and UV detection at 210–260 nm .

- Structural Confirmation : Employ - and -NMR in DMSO-d to identify adamantane core protons (δ 1.5–2.5 ppm) and amine/chloride interactions. Mass spectrometry (ESI-MS) can confirm molecular weight (CHClNO, calc. 239.15 g/mol) .

Q. What are the key safety hazards associated with this compound?

- Methodological Answer :

- Hazard Identification : Classified as a skin/eye irritant (GHS Category 2). Avoid dust generation; use local exhaust ventilation .

- Emergency Procedures : For spills, use inert absorbents (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate. Dispose via licensed chemical waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data under varying pH conditions?

- Methodological Answer :

- Systematic pH Studies : Conduct kinetic experiments at pH 2–12 (buffered with phosphate/citrate) to monitor amine protonation effects. Use UV-Vis spectroscopy or -NMR to track reaction intermediates .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict pKa values and reactive sites on the adamantane framework. Compare with experimental data to identify discrepancies .

Q. What synthetic strategies optimize the derivatization of the adamantane core for targeted bioactivity?

- Methodological Answer :

- Functionalization : Introduce substituents at the 5- or 7-methyl positions via Friedel-Crafts alkylation (AlCl catalyst) or radical bromination (NBS, AIBN). Protect the amine group with Boc anhydride during reactions .

- Biological Testing : Screen derivatives for NMDA receptor antagonism (using cortical neuron assays) and correlate structural modifications (e.g., steric bulk, polarity) with IC values .

Q. How can researchers design experiments to analyze the compound’s stability in biological matrices?

- Methodological Answer :

- Matrix Preparation : Spike the compound into plasma/serum (1–100 µM) and incubate at 37°C for 0–24 hours. Precipitate proteins with acetonitrile and centrifuge .

- Degradation Analysis : Use LC-MS/MS (MRM mode) to quantify parent compound and metabolites. Identify hydrolysis products (e.g., free adamantanol) via high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。